molecular formula C18H17N3O3S2 B11664659 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11664659
M. Wt: 387.5 g/mol
InChI Key: MYMIZBCEONVVJM-RGVLZGJSSA-N
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Description

This compound (CAS: 303202-75-7) is a benzothiazole-based acetohydrazide derivative with the molecular formula C₁₈H₁₇N₃O₃S₂ and a molecular weight of 387.5 g/mol . Its structure comprises:

  • A 1,3-benzothiazole ring linked via a sulfanyl group to an acetohydrazide backbone.
  • A 4-hydroxy-3-methoxyphenyl ethylidene group attached to the hydrazide nitrogen, forming an (E)-configured hydrazone.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H17N3O3S2/c1-11(12-7-8-14(22)15(9-12)24-2)20-21-17(23)10-25-18-19-13-5-3-4-6-16(13)26-18/h3-9,22H,10H2,1-2H3,(H,21,23)/b20-11+

InChI Key

MYMIZBCEONVVJM-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide

Reagents and Conditions

  • Starting Material : 2-Mercaptobenzothiazole (2-MBT)

  • Alkylation Agent : Ethyl chloroacetate or α-bromoacetophenone

  • Solvent : Acetone or ethanol

  • Catalyst : Potassium carbonate (K₂CO₃)

  • Temperature : Reflux (~80°C)

  • Reaction Time : 4–6 hours

Procedure

  • 2-MBT (1.0 equiv) is dissolved in anhydrous acetone under nitrogen.

  • Ethyl chloroacetate (1.2 equiv) and K₂CO₃ (1.5 equiv) are added gradually.

  • The mixture is refluxed for 4 hours, yielding ethyl 2-(benzothiazol-2-ylsulfanyl)acetate.

  • Hydrazine hydrate (3.0 equiv) is added to the ester intermediate in ethanol and refluxed for 2 hours to form the hydrazide.

Yield : 82–89%

Characterization Data

  • Molecular Formula : C₉H₉N₃OS₂

  • FT-IR (cm⁻¹) : 3312 (N–H), 1602 (C=O), 670 (C–S–C)

  • ¹H NMR (CDCl₃) : δ 8.66–8.48 (aromatic protons), 5.01 (s, NH–NH₂)

Condensation with 4-Hydroxy-3-Methoxyacetophenone

Reagents and Conditions

  • Hydrazide Intermediate : 2-(Benzothiazol-2-ylsulfanyl)acetohydrazide

  • Aldehyde : 4-Hydroxy-3-methoxyacetophenone

  • Solvent : Ethanol

  • Catalyst : Acidic (e.g., glacial acetic acid) or neutral conditions

  • Temperature : Reflux (~78°C)

  • Reaction Time : 3–5 hours

Procedure

  • Equimolar amounts of the hydrazide and aldehyde are dissolved in ethanol.

  • The solution is refluxed with stirring, facilitating Schiff base formation via dehydration.

  • The product precipitates upon cooling and is recrystallized from methanol.

Yield : 75–85%

Characterization Data

  • Molecular Formula : C₁₈H₁₇N₃O₃S₂

  • Melting Point : 298–300°C

  • ¹H NMR (DMSO-d₆) : δ 12.22 (s, phenolic –OH), 8.10–7.21 (aromatic protons), 2.97–2.84 (methylene protons)

  • HRMS (ESI-TOF) : [M+H]⁺ calcd. 387.5, found 387.4

Alternative Synthetic Routes

One-Pot Synthesis

To reduce purification steps, a one-pot method combines alkylation and hydrazide formation:

  • 2-MBT, ethyl chloroacetate, and hydrazine hydrate are refluxed in ethanol with K₂CO₃.

  • The aldehyde is added directly to the reaction mixture after hydrazide formation.

Yield : 70–78%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • Conditions : 100 W, 80°C, 20–30 minutes

  • Advantages : 15–20% higher yield, reduced side products

Critical Analysis of Reaction Parameters

Solvent Effects

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol58598
Methanol67895
Acetonitrile47290

Ethanol is optimal due to better solubility of intermediates.

Catalytic Optimization

CatalystYield (%)Byproducts (%)
None6512
Acetic acid825
Piperidine788

Acidic conditions enhance imine formation while minimizing oxidation.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Unreacted aldehyde or hydrazide may remain. Column chromatography (silica gel, ethyl acetate/hexane) improves purity.

  • Hydrazide Hydrolysis :

    • Moisture-sensitive steps require anhydrous solvents and nitrogen atmospheres.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Scale (10 kg)
Reaction Volume500 mL100 L
Cooling Time1 h6 h
Energy Consumption1.2 kWh25 kWh

Scaling up necessitates optimized heat transfer and stirring to maintain yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The hydrazide derivatives have been investigated for their anticancer activities. In vitro studies revealed that certain compounds within this class could induce apoptosis in cancer cell lines. The mechanism is believed to involve the disruption of cellular signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

Compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide have shown promise in reducing inflammation. Research has highlighted their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique structural features allow it to act as a ligand in coordination chemistry, which can be utilized in the development of novel materials with specific electronic or optical properties.

Study 1: Antimicrobial Efficacy

A study conducted on various hydrazide derivatives demonstrated that those containing the benzothiazole moiety exhibited superior antimicrobial activity compared to standard antibiotics. The results indicated a correlation between structural modifications and increased potency against resistant strains .

Study 2: Anticancer Activity

In another investigation, several benzothiazole-based hydrazides were screened for anticancer activity using MTT assays on different cancer cell lines. The study found that modifications at the hydrazone position significantly influenced cytotoxicity, with some derivatives showing IC50 values lower than conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves multiple pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.

Comparison with Similar Compounds

Structural Variations in Acetohydrazide Derivatives

Key structural differences among analogs include:

  • Phenyl Ring Substituents :
    • 4-Hydroxy-3-Methoxy (Target): Enhances hydrogen bonding and electron-donating effects .
    • 2-Hydroxy-3-Methoxy (CAS: 112779-66-5): Altered substituent positions may reduce steric hindrance or modify binding interactions .
    • 3-Methoxy (MFCD02641966): Absence of hydroxyl reduces polarity and hydrogen-bonding capacity .
    • 2,3-Dichloro (CAS: 330663-72-4): Electron-withdrawing chlorine atoms increase lipophilicity and alter electronic properties .
  • Core Heterocycle Modifications: Coumarin-based analogs (e.g., ): Replacement of benzothiazole with coumarin alters π-π stacking and electronic profiles. Oxamic hydrazides (): Substitution of benzothiazole-sulfanyl with amino-oxo groups reduces sulfur-related reactivity .
Table 1: Structural and Functional Comparison
Compound (CAS/Reference) Core Structure Phenyl Substituents Key Functional Groups Notable Properties
303202-75-7 Benzothiazole-sulfanyl 4-hydroxy-3-methoxy –OH, –OCH₃, hydrazone High polarity, H-bond donor
112779-66-5 Benzothiazole-sulfanyl 2-hydroxy-3-methoxy –OH, –OCH₃, hydrazone Moderate steric hindrance
MFCD02641966 Benzothiazole-sulfanyl 3-methoxy –OCH₃, hydrazone Low polarity, lipophilic
330663-72-4 Benzothiazole-sulfanyl 2,3-dichloro –Cl, hydrazone High lipophilicity, EWG effects
Coumarin derivatives Coumarin Varied Lactone, hydrazone Fluorescence, π-π interactions

Anticancer Activity

  • Benzothiazole Derivatives : highlights that substituents on benzothiazole (e.g., 5-position) and phenyl groups modulate antitumor activity. For example:
    • 4-Chloro-3-nitro derivatives show IC₅₀ values of 2–8 µM against glioma (C6) and colorectal (HT-29) cell lines .
    • The target compound’s 4-hydroxy-3-methoxy group may enhance DNA intercalation or kinase inhibition, though specific data are lacking.

Antioxidant and Gastroprotective Effects

  • Benzohydrazides (): Derivatives with –OH or –OCH₃ exhibit EC₅₀ values of 10–50 µM in radical scavenging assays, suggesting the target’s hydroxyl group could contribute to antioxidant activity .

Physicochemical Properties

  • LogP and Solubility: The target compound’s LogP ~2.5 (predicted) balances lipophilicity and aqueous solubility, whereas dichloro analogs (LogP ~3.8) favor membrane permeability . Hydroxyl groups improve solubility in polar solvents (e.g., DMSO, ethanol) .
Table 3: Predicted ADME Properties
Property Target Compound 2,3-Dichloro Analog 3-Methoxy Analog
Molecular Weight (g/mol) 387.5 411.3 357.4
Hydrogen Bond Donors 2 0 0
Hydrogen Bond Acceptors 6 5 5
Rotatable Bonds 5 4 5

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide (CAS Number: 170700-26-2) is a benzothiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18_{18}H17_{17}N3_3O2_2S2_2
  • Molecular Weight : 463.58 g/mol
  • IUPAC Name : this compound
  • SMILES : COc(ccc(/C=N/NC(CSc1nc(cccc2)c2s1)=O)c1)c1OCc1ccccc1
  • LogP (Partition Coefficient) : 5.130
  • Water Solubility (LogSw) : -5.19

Structural Representation

The compound features a benzothiazole moiety linked to an acetohydrazide group, which contributes to its diverse biological activities.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds showed selective cytotoxicity against various tumorigenic cell lines, with IC50_{50} values in the low micromolar range. For instance, derivatives of benzothiazole were tested against the WI-38 VA-13 subline and exhibited varying degrees of potency .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses antibacterial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for several derivatives was reported to be as low as 50 μg/mL .

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Antioxidant Activity

The antioxidant activity of the compound has been assessed using various assays, including DPPH radical scavenging tests. Preliminary results indicated that it could effectively scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring and hydrazide moiety significantly influence their pharmacological profiles:

  • Position 4 Substituents : The presence of electron-donating groups at the para position (e.g., methoxy or hydroxy groups) enhances anticancer activity.
  • Hydrazide Linkage : Variations in the hydrazide portion can modulate both solubility and bioactivity.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSelective cytotoxicity
AntimicrobialBroad-spectrum activity
Anti-inflammatoryInhibition of cytokines
AntioxidantFree radical scavenging

Case Study 1: Anticancer Efficacy

In a study published in 2022, a series of benzothiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency against breast and liver cancer cells, highlighting the importance of structural modifications in developing effective anticancer agents .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial evaluation was conducted on several benzothiazole derivatives, including the target compound. The study reported significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing the potential for these compounds in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Question: What are the standard protocols for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Intermediate Preparation : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol under reflux (4 hours) to form 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide .

Schiff Base Formation : Condense the hydrazide intermediate with 4-hydroxy-3-methoxyacetophenone under reflux (100°C, 4–6 hours) in a polar solvent (e.g., ethanol) to yield the target compound. TLC (chloroform:methanol, 7:3) monitors reaction progress .

Purification : Recrystallize the product using methanol or ethanol to achieve >95% purity .

Advanced Question: How can researchers optimize reaction yields when synthesizing derivatives with structural analogs (e.g., varying substituents on the benzothiazole or phenolic moieties)?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzothiazole sulfur atom, improving yields by 15–20% compared to ethanol .
  • Catalysis : Use catalytic p-toluenesulfonic acid (PTSA, 5 mol%) to accelerate Schiff base formation, reducing reaction time to 2 hours .
  • Microwave-Assisted Synthesis : Microwave irradiation (100 W, 80°C) reduces reaction times by 50% while maintaining yields ≥85% .
    Data Contradiction Note : reports 4-hour reflux for hydrazide formation, while suggests 24-hour reactions for similar intermediates. Researchers should validate conditions based on substituent electronic effects.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the imine (C=N) bond at δ 8.2–8.5 ppm (1H) and 160–165 ppm (13C). The benzothiazole protons appear as a singlet at δ 7.8–8.0 ppm .
  • FT-IR : Detect hydrazide N–H stretching (3250–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (e.g., C%: 52.3, H%: 3.8, N%: 12.1) .

Advanced Question: How can computational methods (e.g., DFT) resolve contradictions in experimental electronic properties?

Methodological Answer:

  • DFT Studies : Use B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps (theoretical: 4.2 eV vs. experimental: 4.5 eV from UV-Vis). Discrepancies >0.3 eV suggest solvent effects or crystal packing .
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic regions (e.g., phenolic oxygen) for rationalizing reactivity with electrophiles .
    Validation : Cross-reference computed vibrational frequencies with experimental IR data (RMSD <10 cm⁻¹) .

Basic Question: What biological activities have been preliminarily reported for this compound?

Methodological Answer:

  • Anti-inflammatory Activity : Inhibits COX-2 (IC₅₀: 12.3 μM) in RAW 264.7 macrophage assays, comparable to indomethacin (IC₅₀: 10.8 μM) .
  • Antioxidant Potential : Scavenges DPPH radicals (EC₅₀: 45 μM), attributed to the 4-hydroxy-3-methoxyphenyl group .

Advanced Question: How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Variable Substituents : Modify (a) benzothiazole sulfanyl groups (e.g., replace with oxadiazole) and (b) phenolic substituents (e.g., nitro, chloro).
  • Assay Selection :
    • In Vitro : COX-2 inhibition (ELISA), ROS scavenging (H2DCFDA assay).
    • In Silico : Molecular docking (PDB: 5KIR for COX-2) to predict binding affinities .
  • Data Interpretation : Use Hansch analysis to correlate logP values (2.1–3.5) with bioactivity. Lipophilic derivatives (logP >3.0) show 30% higher membrane permeability .

Basic Question: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage : Store at −20°C in amber vials to prevent photodegradation. Shelf life: 6 months (HPLC purity >90%) .
  • Degradation Pathways : Hydrolysis of the hydrazide bond occurs at pH >8.0 (t₁/₂: 48 hours in PBS buffer) .

Advanced Question: How can researchers address discrepancies in reported crystallographic data for similar hydrazide derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Compare unit cell parameters (e.g., a = 7.92 Å, b = 10.45 Å for the title compound vs. a = 8.02 Å in a nitro analog) to identify polymorphism .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds contribute 25% to crystal packing) .
    Contradiction Note : reports a shorter C–O bond (1.36 Å) in the phenolic group compared to DFT predictions (1.41 Å), suggesting experimental electron density effects.

Basic Question: What analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile:water, 70:30) with UV detection at 254 nm. Retention time: 6.8 minutes .
  • Mass Spectrometry : ESI-MS (m/z): [M+H]+ = 415.2 (calculated: 415.1) .

Advanced Question: How can researchers leverage this compound’s electronic properties for material science applications?

Methodological Answer:

  • Nonlinear Optics (NLO) : The conjugated π-system and charge-transfer transitions yield a hyperpolarizability (β) of 1.2 × 10⁻³⁰ esu, making it a candidate for optoelectronic devices .
  • Thermogravimetric Analysis (TGA) : Decomposes at 220°C, indicating thermal stability for thin-film applications .

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